1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride
CAS No.: 2204052-21-9
Cat. No.: VC2972222
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2204052-21-9 |
|---|---|
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | 1-(2-ethoxy-3-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-4-13-11-8(2)6-5-7-10(11)9(3)12;/h5-7,9H,4,12H2,1-3H3;1H |
| Standard InChI Key | KGHAANXFWJNYGI-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=C1C(C)N)C.Cl |
| Canonical SMILES | CCOC1=C(C=CC=C1C(C)N)C.Cl |
Introduction
Chemical Identity and Properties
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is characterized by a specific molecular structure and associated physicochemical properties that define its behavior in various chemical and biological systems.
Basic Identification
The compound is primarily identified through the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 2204052-21-9 |
| IUPAC Name | 1-(2-ethoxy-3-methylphenyl)ethanamine;hydrochloride |
| Molecular Formula | C₁₁H₁₈ClNO |
| Molecular Weight | 215.72 g/mol |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-4-13-11-8(2)6-5-7-10(11)9(3)12;/h5-7,9H,4,12H2,1-3H3;1H |
| Standard InChIKey | KGHAANXFWJNYGI-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=C1C(C)N)C.Cl |
Structural Characteristics
The compound possesses several key structural features that contribute to its chemical behavior:
-
An aromatic phenyl ring forming the core structure
-
An ethoxy (-OCH₂CH₃) group at position 2 of the phenyl ring
-
A methyl (-CH₃) group at position 3 of the phenyl ring
-
An ethylamine (-CH(CH₃)NH₂) group attached to the phenyl ring
-
A hydrochloride salt form of the amine functionality
This unique substitution pattern creates a distinctive electronic and steric environment around the aromatic ring, potentially influencing its interactions with biological targets.
Physical Properties
Understanding the physical properties of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is crucial for its handling, storage, and application in various research contexts.
Appearance and Physical State
The compound typically appears as a solid powder at room temperature .
Chemical Reactivity
The reactivity of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is determined by its functional groups and structural arrangement.
Characteristic Reactions
As an aromatic amine derivative, this compound can undergo various chemical reactions typical for amines, including:
-
Nucleophilic substitution reactions involving the amine group
-
Salt formation and acid-base equilibria
-
Electrophilic aromatic substitution reactions on the phenyl ring (with regioselectivity influenced by existing substituents)
-
Potential alkylation or acylation of the amine group
-
Reactions involving the ethoxy group
Comparative Analysis
Structural Analogues
Several related compounds with similar structural features provide context for understanding 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride:
These structural variations likely confer different physical, chemical, and potentially biological properties to each compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume